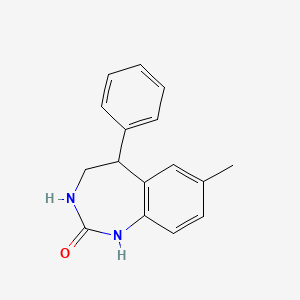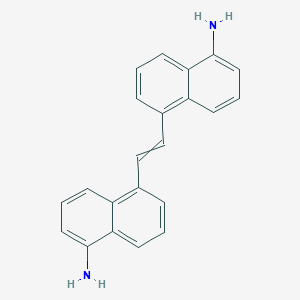
Benzamide, N-(((4-(cyanophenyl)amino)carbonyl)-2,6-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea is a chemical compound known for its applications in various scientific fields It is characterized by the presence of a difluorobenzoyl group and a cyanophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-cyanophenylurea. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The purification process may involve additional steps such as column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-(2,6-difluorobenzoyl)urea: Similar structure but with a chlorophenyl group instead of a cyanophenyl group.
N-(4-Methylphenyl)-N’-(2,6-difluorobenzoyl)urea: Similar structure but with a methylphenyl group instead of a cyanophenyl group.
Uniqueness
1-(2,6-Difluorobenzoyl)-3-[4-cyanophenyl]urea is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for specific research applications and industrial uses.
Properties
CAS No. |
90593-78-5 |
|---|---|
Molecular Formula |
C15H9F2N3O2 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-[(4-cyanophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H9F2N3O2/c16-11-2-1-3-12(17)13(11)14(21)20-15(22)19-10-6-4-9(8-18)5-7-10/h1-7H,(H2,19,20,21,22) |
InChI Key |
WVZKBVDRPBIKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)

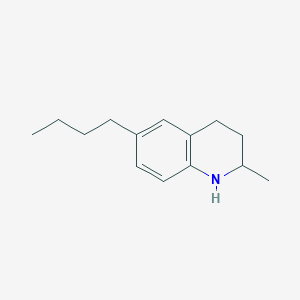
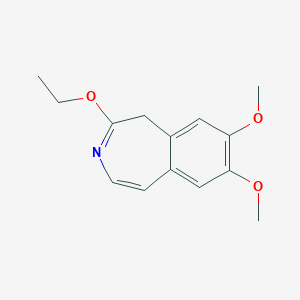
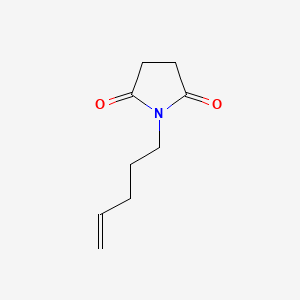

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
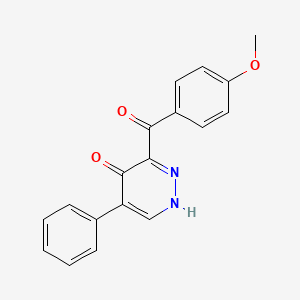
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
